molecular formula C9H12N2O2S B039709 N-allyl-4-aminobenzenesulfonamide CAS No. 117057-51-9

N-allyl-4-aminobenzenesulfonamide

Cat. No.: B039709
CAS No.: 117057-51-9
M. Wt: 212.27 g/mol
InChI Key: ZAYPEKUIXUZNDI-UHFFFAOYSA-N
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Description

N-allyl-4-aminobenzenesulfonamide is an organic compound with the molecular formula C9H12N2O2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an allyl group and an amino group at the para position

Scientific Research Applications

N-allyl-4-aminobenzenesulfonamide has several scientific research applications:

Mechanism of Action

Target of Action

N-allyl-4-aminobenzenesulfonamide is a derivative of sulfonamide drugs . The primary targets of sulfonamides are carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of their target enzymes . They mimic the natural substrates of these enzymes, thereby preventing the substrates from binding to the active sites. This inhibition disrupts the normal biochemical processes mediated by the enzymes, leading to the therapeutic effects of the drugs .

Pharmacokinetics

Sulfonamides, in general, are known to be well absorbed in the gastrointestinal tract and widely distributed in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of its target enzymes. This leads to a disruption in the normal physiological processes mediated by these enzymes, resulting in the drug’s therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s ionization state, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and humidity can affect the stability of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-allyl-4-aminobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzenesulfonamide with allyl bromide in the presence of a base such as potassium carbonate. The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-aminobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products Formed

    Oxidation: Nitrobenzenesulfonamide derivatives.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Azido or thioether derivatives.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with an amino group at the para position.

    Sulfamethoxazole: A sulfonamide antibiotic with a similar structure but different substituents.

    Sulfasalazine: A sulfonamide used in the treatment of inflammatory bowel disease.

Uniqueness

N-allyl-4-aminobenzenesulfonamide is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other sulfonamides and expands its range of applications in research and industry .

Properties

IUPAC Name

4-amino-N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYPEKUIXUZNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388091
Record name N-allyl-4-aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117057-51-9
Record name N-allyl-4-aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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